molecular formula C14H26O B110140 Z-11-Tetradecenal CAS No. 35237-64-0

Z-11-Tetradecenal

Cat. No.: B110140
CAS No.: 35237-64-0
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-ARJAWSKDSA-N
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Description

Z-11-Tetradecenal: is a long-chain aldehyde with the molecular formula C14H26O . It is commonly found in various plants and animals and is characterized by a strong odor. This compound is a colorless liquid at room temperature and is used in various industries, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-11-Tetradecenal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-tetradecene, followed by isomerization to achieve the (11Z)-configuration. The reaction typically requires a catalyst such as rhodium or cobalt complexes and is conducted under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 11-tetradecen-1-ol. This process involves the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carefully controlled to ensure the selective formation of the (11Z)-isomer .

Chemical Reactions Analysis

Types of Reactions: Z-11-Tetradecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 11-tetradecenoic acid using oxidizing agents like .

    Reduction: It can be reduced to 11-tetradecen-1-ol using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 11-Tetradecenoic acid.

    Reduction: 11-Tetradecen-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-11-Tetradecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a pheromone component in certain insect species, making it valuable for studying insect behavior and communication.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals

Comparison with Similar Compounds

    11-Tetradecenal, (11E)-: The (11E)-isomer of 11-Tetradecenal, which has a different configuration of the double bond.

    11-Tetradecen-1-ol: The corresponding alcohol of 11-Tetradecenal.

    11-Tetradecenoic acid: The corresponding carboxylic acid of 11-Tetradecenal.

Uniqueness: Z-11-Tetradecenal is unique due to its specific (11Z)-configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone component and its reactivity in chemical synthesis .

Properties

IUPAC Name

(Z)-tetradec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYVVCZIOLVOK-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041258
Record name 11-Tetradecenal, (11Z)-
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35237-64-0
Record name (Z)-11-Tetradecenal
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Record name 11-Tetradecenal, (11Z)-
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Record name 11-Tetradecenal, (11Z)-
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Record name 11-Tetradecenal, (11Z)-
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Record name (Z)-tetradec-11-enal
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Record name 11-TETRADECENAL, (11Z)-
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Synthesis routes and methods I

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 1.06 mls of butyl chloride and 5 mls of dry toluene. This mixture was heated with stirring at 70° C. for about two hours. A solution of 4.44 gms of 1,1-dimethoxy-9-chloro nonane in 50 mls of toluene was added all at once. The temperature was maintained at 75°±5° for one and one quarter hours. The Grignard reagent was decanted into another flask and 3.12 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene was added. The reaction was maintained at 75°±5° with stirring. The reaction mixture became cloudy within one-half to three-quarters of an hour indicating the initiation of the coupling reaction. This was confirmed by GLC of a hydrolysed aliquot of reaction mixture. The reaction was allowed to continue until a test for Grignard reagent was negative (approximately 2 hours). 50 mls of 3 N hydrochloric acid was then added, the reaction mixture was then stirred and heated at reflux for 1 hour. The aqueous layer was separated, washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled. The majority of the material distilled at 95° at 0.35 torr yielding 2.48 gms of crude 11-tetradecenal. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
solvent
Reaction Step Two
Name
1,1-dimethoxy-9-chloro nonane
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 0.48 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 2 mls of anhydrous tetrahydrofuran and 0.3 ml of butyl chloride. The mixture was stirred and heated at reflux until reaction initiated (approximately 10 minutes). After 5 minutes, portionwise addition of 3.5 gms of 1,1-diethoxy-9-chloro nonane in 10 ml of tetrahydrofuran was begun. When the addition was complete (15 minutes) the mixture was stirred and heated for 2 hours. It was then cooled to 5° C. in an ice bath and 30 gms of a mixture of 3-chloro-1-pentene (approximately 40%) and 1-chloro-2-pentene (approximately 60%) was added all at once. The mixture was heated slowly and stirred, whereupon it became cloudy. Heating was continued at reflux temperature for 2 hours. The mixture was then cooled, poured into 100 ml of 3 N-hydrochloric acid and diluted with 100 ml of tetrahydrofuran and 150 ml of acetone. The resulting solution was stirred and heated for 30 minutes. It was then concentrated on rotary evaporator and extracted twice with 100 mls of hexane. The organic layer was dried over sodium sulphate, evaporated and distilled. The majority distilled at 110° C. at 0.35 torr and yielded 2.11 gms of 11-tetradecenal.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To 0.85 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 5 mls of anhydrous tetrahydrofuran and 0.5 ml of dibromo ethane. A solution of 4.5 gms of 1,1-dimethoxy-9-chlorononane in 40 mls of toluene was added dropwise. When addition was half complete, a few drops of bromoethane were added and the addition was continued. The temperature was maintained at 75°±5° for two hours. The Grignard reagent was decanted into another flask and 100 mgs of cuprous chloride (CuCl) catalyst was added, followed by dropwise addition of 3.0 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene dissolved in 15 mls of toluene. The reaction flask was cooled in a water bath at 20°±5°. Magnesium chloride began to precipitate after ten minutes. The reaction stood overnight at room temperature. 50 mls of 3 N hydrochloric acid was added and the reaction mixture was stirred and heated at reflux for 1 hour. The aqueous layer was separated and washed two times with toluene. The organic layer and the toluene washes were combined and dried over sodium sulphate. The solvents were removed on the rotary evaporator and the residue was distilled at 83° at 0.10 torr yielding 2.3 gms of crude 11-tetradecenal. GLC analysis showed that the contaminating 10-ethyl-11-dodecenal was present in only 11.5%. For physical constants see Example 5.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethoxy-9-chlorononane
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Grignard solution is then added to a mixture of 1-penten-3-yl isobutyrate ester (84 g, 0.538 mol) and LiCuBr2 reagent (1 M/THF, 63 mL) at a rate that maintains the reaction temperature between 25-30° C., with cooling as necessary. The mixture is stirred for 15 minutes then quenched with aqueous citric acid solution (1 L). The layers are separated and the organic portion is washed with water (2×) and dilute sodium hydroxide solution (until pH basic). The crude organic portion is then stripped of solvent and distilled to afford 98.1 g of the 11E-tetradecenal DEA product (b.p. 150° C., 0.1 mm Hg, Yld. 64%, m/z 284), which is subsequently deprotected using formic acid in heptane at room temperature to give 11-tetradecenal (67.3 g, Yld. 67%, E/Z 83:17).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Z-11-Tetradecenal interact with its target in insects?

A1: this compound primarily acts as a sex pheromone, targeting specialized olfactory receptors on the antennae of male moths. [, , ] This interaction triggers a cascade of neural responses, ultimately leading to behavioral responses such as upwind flight and attempts to locate the pheromone source (typically a calling female). [, , ]

Q2: Is this compound species-specific in its action?

A2: While this compound is a common pheromone component for many Tortricidae species, its activity is often modulated by the presence and ratio of other compounds, resulting in species-specific pheromone blends. [, , ] For example, the obliquebanded leafroller (Choristoneura rosaceana) utilizes a blend of Z-11-Tetradecenyl acetate, E-11-Tetradecenyl acetate, Z-11-Tetradecen-1-ol, and this compound, with variations in ratios influencing attractiveness to different populations. [, ]

Q3: How can this compound be used for pest control?

A3: this compound, as part of specific pheromone blends, is a valuable tool for monitoring and managing moth populations. [, ] Pheromone-baited traps can help monitor population fluctuations, while mating disruption techniques employing high concentrations of synthetic pheromones can interfere with mate finding and reduce pest populations. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H26O, and its molecular weight is 210.35 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: While the provided research focuses on biological activity and field trials, typical characterization would involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity. The presence of the aldehyde group and the Z-configuration of the double bond would be confirmed through characteristic mass fragments and retention times.

Q6: How does the release rate of this compound from different dispensers affect its efficacy in attracting moths?

A6: Studies have shown that the release rate of this compound significantly impacts its attractiveness to male moths. [] Different dispenser types, such as dental rolls and rubber septa, release the pheromone at different rates. [] The optimal release rate ensures prolonged attraction and effective monitoring or disruption of mating behavior.

Q7: Does environmental exposure affect the stability and efficacy of this compound?

A7: Like many volatile organic compounds, this compound is susceptible to degradation under environmental conditions like UV exposure and temperature fluctuations. [] This degradation can significantly impact its efficacy in pest control strategies. Research on long-life attractant lures, often employing encapsulation or slow-release matrices, aims to prolong the active lifespan of this compound in the field. []

Q8: How is the stability of this compound in different formulations relevant to its use in pest management?

A8: The stability of this compound directly impacts the efficacy and longevity of pheromone-based pest management tools. [] Different formulations, such as those using polyethylene tube dispensers, have been developed to control the release rate and protect the pheromone from degradation. [, ]

Q9: Are there specific safety and handling regulations for using this compound in research and pest control?

A9: While this compound is generally considered safe for environmental application at the low concentrations used in pest control, specific regulations may vary by region and application. Researchers and practitioners should consult relevant safety data sheets and regulatory guidelines to ensure responsible use.

Q10: How are analytical techniques used to study this compound and its role in insect communication?

A10: Gas chromatography, often coupled with electroantennographic detection (GC-EAD), plays a crucial role in identifying and quantifying this compound in pheromone gland extracts and synthetic blends. [, ] This technique helps researchers analyze the composition of naturally produced pheromones, evaluate the release rates from various dispensers, and study the antennal responses of insects to different pheromone components.

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